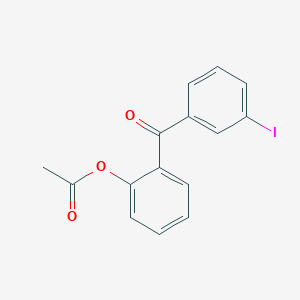

2-Acetoxy-3'-iodobenzophenone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[2-(3-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJCMYOMTKQOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641568 | |

| Record name | 2-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-25-9 | |

| Record name | [2-(Acetyloxy)phenyl](3-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 Acetoxy 3 Iodobenzophenone

Retrosynthetic Analysis and Strategic Disconnections for 2-Acetoxy-3'-iodobenzophenone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. bluffton.eduscitepress.orgdeanfrancispress.com For this compound, three primary disconnections can be considered:

C-O Ester Bond Disconnection: The most straightforward disconnection is at the acetyl group's ester linkage. This simplifies the target molecule to 2-hydroxy-3'-iodobenzophenone and an acetylating agent like acetyl chloride or acetic anhydride (B1165640). This suggests the final step of the synthesis could be a simple esterification.

Ketone C-CO-C Bond Disconnection (Friedel-Crafts Approach): A disconnection at one of the bonds adjacent to the carbonyl group points towards a Friedel-Crafts acylation reaction. This leads to two possible sets of precursors:

2-Acetoxybenzoyl chloride and iodobenzene (B50100).

3-Iodobenzoyl chloride and phenyl acetate (B1210297). The feasibility of these routes depends on the directing effects of the substituents on the aromatic rings.

Aryl-Aryl Ketone Disconnection (Cross-Coupling Approach): This modern approach involves disconnecting the molecule into two functionalized benzene (B151609) rings that can be joined using a palladium-catalyzed cross-coupling reaction. This strategy offers high versatility and functional group tolerance. The precursors would be a derivative of 2-acetoxybenzene and 3-iodobenzene, which are coupled through a carbonyl source or by coupling a benzoyl derivative with an organometallic reagent.

Precursor Chemistry and Synthesis of Advanced Intermediates for this compound

The success of any synthetic route relies on the accessibility of its key precursors. Based on the retrosynthetic analysis, several advanced intermediates are crucial:

2-Hydroxy-3'-iodobenzophenone: This is the direct precursor for the final esterification step. Its synthesis can be achieved via a Friedel-Crafts reaction between 2-hydroxybenzoyl chloride (or a protected version) and iodobenzene.

2-Acetoxybenzoyl Chloride: This acylating agent can be prepared from 2-acetoxybenzoic acid (aspirin), which is readily available. Treatment of 2-acetoxybenzoic acid with thionyl chloride or oxalyl chloride provides the desired acid chloride.

3-Iodobenzoyl Chloride: Synthesized from 3-iodobenzoic acid, which in turn can be prepared from 3-iodoaniline (B1194756) via diazotization followed by cyanation and subsequent hydrolysis, or directly via iodination of benzoic acid under specific conditions.

(2-Acetoxyphenyl)boronic acid and 3-Iodobenzoyl Chloride: For a Suzuki-Miyaura coupling approach, (2-acetoxyphenyl)boronic acid is a key intermediate. It can be prepared from 2-bromophenyl acetate via lithiation and reaction with a borate (B1201080) ester.

3-Iodophenylboronic acid and 2-Acetoxybenzoyl Chloride: Alternatively, 3-iodophenylboronic acid, which is commercially available or can be synthesized from 1,3-diiodobenzene, can be coupled with 2-acetoxybenzoyl chloride.

The synthesis of these precursors often involves standard functional group transformations well-documented in organic chemistry literature. researchgate.netdocumentsdelivered.com

Direct Acylation and Esterification Routes to this compound

This classical approach involves two main strategies: esterification as the final step or a Friedel-Crafts acylation using an acetyl-protected precursor.

Esterification: The most direct route involves the synthesis of 2-hydroxy-3'-iodobenzophenone first, followed by acetylation. The acetylation can be readily achieved by treating the hydroxyphenone with acetyl chloride or acetic anhydride in the presence of a base like pyridine (B92270) or triethylamine.

| Reagent | Base | Solvent | Typical Conditions |

| Acetyl Chloride | Pyridine | Dichloromethane | 0 °C to room temperature |

| Acetic Anhydride | Triethylamine | Tetrahydrofuran | Room temperature |

Friedel-Crafts Acylation: This method constructs the benzophenone (B1666685) core directly. The reaction of 2-acetoxybenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) could yield the target compound. However, potential challenges include rearrangement or deacetylation under the harsh Lewis acid conditions. A milder Lewis acid might be required to preserve the acetoxy group.

Directed Ortho-Metallation and Subsequent Functionalization for Benzophenone Derivatives in the Context of this compound Synthesis

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the ortho-position, creating a nucleophilic aryl-lithium species that can react with an electrophile. nih.govacs.orguwindsor.ca

For the synthesis of this compound, a DoM strategy could be envisioned starting from a precursor bearing a potent DMG at the position of the future acetoxy group. The acetoxy group itself is not a DMG. A suitable precursor, such as N,N-diethylbenzamide, could be used.

A plausible sequence would be:

Ortho-lithiation of N,N-diethylbenzamide using a strong base like sec-butyllithium (B1581126) in the presence of TMEDA.

The resulting ortho-lithiated species is then reacted with an electrophile, such as 3-iodobenzaldehyde.

The resulting secondary alcohol is oxidized to the corresponding ketone.

Finally, the N,N-diethylamide group is hydrolyzed to a carboxylic acid, followed by conversion to a phenol (B47542) (e.g., via Curtius rearrangement or related methods) and subsequent acetylation. This multi-step process offers excellent regiocontrol but is longer than other routes.

Palladium-Catalyzed Cross-Coupling Strategies for the Construction of this compound

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their efficiency and functional group tolerance. rsc.orgresearchgate.net

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, particularly for constructing biaryl systems. edu.krdmdpi.com In the context of benzophenone synthesis, it can be adapted as a carbonylative coupling or a coupling between an acyl chloride and an organoborane. researchgate.net

A practical approach involves the coupling of an aryl boronic acid with an aryl halide derivative in the presence of a palladium catalyst and a base. For this compound, two main variants are possible:

Route A: Coupling of (2-acetoxyphenyl)boronic acid with 3-iodobenzoyl chloride.

Route B: Coupling of (3-iodophenyl)boronic acid with 2-acetoxybenzoyl chloride.

These reactions are typically catalyzed by palladium complexes with phosphine (B1218219) ligands.

| Catalyst | Ligand | Base | Solvent |

| Pd(PPh₃)₄ | (None) | K₂CO₃ | Toluene/Water |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF |

This method is often preferred due to its mild reaction conditions and high yields. mdpi.com

The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org While not a direct method for benzophenone synthesis, it can be incorporated into a multi-step sequence. nih.govyoutube.com

One hypothetical pathway could involve:

A Heck reaction between 1-iodo-3-vinylbenzene and 2-bromo-phenyl acetate to form a stilbene (B7821643) derivative.

Subsequent oxidative cleavage of the double bond in the stilbene intermediate using reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) would yield the desired benzophenone core.

Alternatively, carbonylative versions of the Heck reaction have been developed, though they are less common than carbonylative Suzuki or Stille couplings for synthesizing diaryl ketones. This would involve a three-component reaction between an aryl halide, carbon monoxide, and another aryl partner, but such applications for this specific substitution pattern are not widely reported.

Sonogashira Coupling and Subsequent Transformations

While a specific protocol for the synthesis of this compound using a Sonogashira coupling is not described in the searched literature, a general hypothetical approach can be postulated based on the established principles of the reaction. This would likely involve the coupling of a suitable terminal alkyne with an appropriately substituted iodobenzophenone derivative.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of any chemical reaction is a critical step to ensure efficiency, high yield, and purity of the desired product. For a hypothetical Sonogashira coupling reaction to synthesize a precursor to this compound, several parameters would typically be optimized. These include the choice of palladium catalyst and ligand, the copper(I) co-catalyst, the base, the solvent, and the reaction temperature.

Table 1: General Parameters for Optimization of Sonogashira Coupling Reactions

| Parameter | Common Variations | Potential Impact on Yield and Purity |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Catalyst activity and stability |

| Ligand | Phosphine-based (e.g., PPh₃, XPhos) | Reaction rate and catalyst efficiency |

| Copper(I) Co-catalyst | CuI, CuBr, CuCN | Promotion of alkyne activation |

| Base | Amines (e.g., Et₃N, DIPEA) | Deprotonation of the terminal alkyne |

| Solvent | THF, DMF, Acetonitrile (B52724) | Solubility of reactants and catalyst |

| Temperature | Room temperature to elevated temperatures | Reaction kinetics and side product formation |

Without specific experimental findings for the synthesis of this compound, a detailed discussion on the optimization of its synthesis remains theoretical.

Novel Synthetic Routes and Sustainable Approaches to this compound

Modern organic synthesis places a strong emphasis on the development of novel and sustainable methods that minimize environmental impact. In the context of Sonogashira couplings, this has led to the exploration of "green" chemistry approaches. jddhs.comjocpr.com These include the use of more environmentally benign solvents, lower catalyst loadings, and the development of copper-free Sonogashira reactions to avoid the use of a toxic co-catalyst. wikipedia.org

Furthermore, innovative approaches in catalysis, such as the use of nanocatalysts or photocatalysis, are emerging areas of research that could potentially be applied to the synthesis of complex molecules like this compound. These methods often offer advantages in terms of catalyst recyclability and milder reaction conditions. However, the application of these novel and sustainable routes to the specific synthesis of this compound has not been reported in the reviewed literature.

Mechanistic Investigations and Reactivity Studies of 2 Acetoxy 3 Iodobenzophenone

Exploration of the Chemical Reactivity Profile of the Acetoxy Moiety in 2-Acetoxy-3'-iodobenzophenone

The acetoxy group attached to one of the phenyl rings of the benzophenone (B1666685) core is an important functional group that can undergo several characteristic reactions. Its reactivity is influenced by the electronic effects of the benzophenone structure.

One of the primary reactions of the acetoxy moiety is hydrolysis , which can occur under both acidic and basic conditions to yield the corresponding phenol (B47542), 2-hydroxy-3'-iodobenzophenone. The mechanism of this reaction is a classic ester hydrolysis, proceeding through a tetrahedral intermediate. The rate of hydrolysis will be influenced by the electronic nature of the benzophenone core.

Another significant transformation is the Fries rearrangement , a reaction that converts a phenolic ester to a hydroxy aryl ketone, catalyzed by Lewis or Brønsted acids. organic-chemistry.orgwikipedia.orgsigmaaldrich.com In the context of this compound, this intramolecular rearrangement could potentially lead to the formation of isomeric hydroxybenzoyl benzophenones. The reaction is ortho,para-selective, and the regioselectivity can often be controlled by reaction conditions such as temperature and solvent. organic-chemistry.org The widely accepted mechanism involves the formation of an acylium ion intermediate. organic-chemistry.org

The acetoxy group can also participate in transesterification reactions, where the acetyl group is exchanged with another acyl group in the presence of an acid or base catalyst. The equilibrium of this reaction is dictated by the relative stability of the starting materials and products, as well as the reaction conditions.

The following table summarizes the key reactions of the acetoxy moiety and the expected products for this compound.

| Reaction Type | Reagents/Conditions | Expected Product(s) |

| Hydrolysis | H₃O⁺ or OH⁻ | 2-Hydroxy-3'-iodobenzophenone |

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., HF) | Isomeric hydroxybenzoyl benzophenones |

| Transesterification | R'CO₂H, Acid/Base catalyst | 2-(R'C(O)O)-3'-iodobenzophenone |

Examination of the Chemical Reactivity Profile of the Aryl Iodide Moiety in this compound

The aryl iodide functionality in this compound is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these transformations. nih.gov

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl iodide moiety of this compound is an excellent substrate for these reactions. fiveable.menih.gov Some of the most important examples include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond.

Ullmann Condensation: Copper-catalyzed coupling with alcohols, thiols, or amines.

The efficiency of these reactions can sometimes be influenced by factors such as the choice of catalyst, ligand, solvent, and base. For instance, in some palladium-catalyzed C-N cross-coupling reactions, the formation of iodide byproducts can have an inhibitory effect, which can be mitigated by using a solvent system in which the iodide salt is insoluble. nih.govacs.org

Beyond cross-coupling, the aryl iodide can undergo other important transformations, such as halogen-metal exchange with organolithium or Grignard reagents to form a new organometallic species, which can then react with various electrophiles. fiveable.me

The table below provides a summary of the key reactions involving the aryl iodide moiety.

| Reaction Type | Reagents/Conditions | Expected Product Type |

| Suzuki-Miyaura Coupling | R-B(OR')₂, Pd catalyst, base | 2-Acetoxy-3'-(R)-benzophenone |

| Heck Coupling | Alkene, Pd catalyst, base | 2-Acetoxy-3'-(alkenyl)-benzophenone |

| Sonogashira Coupling | Alkyne, Pd/Cu catalyst, base | 2-Acetoxy-3'-(alkynyl)-benzophenone |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 2-Acetoxy-3'-(NR₂)-benzophenone |

| Halogen-Metal Exchange | n-BuLi or i-PrMgX | 2-Acetoxy-3'-(Li/MgX)-benzophenone |

Stereoelectronic Effects Influencing the Reactivity of this compound

Stereoelectronic effects, which encompass the influence of orbital overlap and electronic distribution on molecular geometry and reactivity, play a crucial role in determining the chemical behavior of this compound. wikipedia.org The interplay between the acetoxy, iodo, and carbonyl groups dictates the electron density at various positions on the aromatic rings and influences the transition states of reactions.

The acetoxy group is generally considered an ortho,para-directing group in electrophilic aromatic substitution due to the lone pairs on the oxygen atom, which can donate electron density to the ring through resonance. However, it also has an electron-withdrawing inductive effect due to the electronegativity of the oxygen atoms.

The iodo group is a deactivating yet ortho,para-directing substituent in electrophilic aromatic substitution. Its deactivating nature stems from its inductive electron-withdrawing effect, while the ortho,para-directing influence is attributed to the ability of its lone pairs to participate in resonance.

The carbonyl group of the benzophenone backbone is a powerful electron-withdrawing group and a meta-director for electrophilic aromatic substitution on both rings. This deactivating effect is due to both induction and resonance.

In the context of nucleophilic aromatic substitution, the presence of electron-withdrawing groups is generally activating. wikipedia.org Therefore, the carbonyl group would be expected to enhance the reactivity of the aryl iodide towards nucleophilic attack, particularly if the negative charge in the Meisenheimer intermediate can be delocalized onto the carbonyl oxygen.

Investigating the Influence of the Benzophenone Backbone on Aromatic Reactivity in this compound

The benzophenone backbone is not a passive scaffold but an active participant in modulating the reactivity of the attached functional groups. The central carbonyl group acts as a bridge, allowing for electronic communication between the two phenyl rings.

The electron-withdrawing nature of the carbonyl group deactivates both aromatic rings towards electrophilic aromatic substitution. libretexts.orglibretexts.org The extent of this deactivation is significant and will influence the conditions required for reactions such as nitration, halogenation, or Friedel-Crafts reactions on the aromatic rings.

Conversely, this electron-withdrawing character can activate the rings towards nucleophilic aromatic substitution (SNAr) . chemistrysteps.commasterorganicchemistry.com The aryl iodide, being a good leaving group, is susceptible to displacement by nucleophiles, and this reactivity is enhanced by the presence of the electron-withdrawing carbonyl group, which can stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org The position of the iodo group (meta to the carbonyl on the second ring) is not optimal for resonance stabilization of the intermediate by the carbonyl group, which typically requires an ortho or para relationship. However, the inductive effect of the carbonyl group will still contribute to the electrophilicity of the carbon bearing the iodine.

The benzophenone structure also imparts specific steric constraints that can influence the accessibility of reagents to the reactive sites. The non-planar, twisted conformation of benzophenone can lead to differential reactivity of the ortho positions on each ring.

Detailed Reaction Mechanism Elucidation for Transformations Involving this compound

A detailed understanding of the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical transformations involving this compound.

Nucleophilic aromatic substitution (SNAr) on the iodo-substituted ring is a plausible reaction pathway, especially with strong nucleophiles. rsc.org The mechanism proceeds via a two-step addition-elimination sequence.

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring. The presence of the electron-withdrawing benzophenone core helps to stabilize this intermediate. wikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the iodide ion, which is a good leaving group.

The rate-determining step is typically the formation of the Meisenheimer complex. youtube.com The reactivity of the aryl iodide in SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the anionic intermediate. fiveable.me

The carbon-iodine bond in aryl iodides is relatively weak and can be cleaved homolytically to generate an aryl radical. nih.gov This can be initiated by heat, light (photolysis), or a radical initiator. nih.gov

Once formed, the 3'-(2-acetoxybenzoyl)phenyl radical can participate in a variety of radical reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the reduction of the aryl iodide.

Addition to Multiple Bonds: The aryl radical can add to double or triple bonds, initiating a chain reaction or leading to the formation of more complex products.

Radical Cyclization: If an appropriate tethered reactive group is present in the molecule, intramolecular cyclization can occur.

The generation of aryl radicals from aryl iodides is a key step in many synthetic methodologies, including some cross-coupling reactions that may proceed, at least in part, through radical pathways. nih.govacs.org

Electrophilic Aromatic Substitution (EAS) Pathways

The electrophilic aromatic substitution (EAS) pathways of this compound are dictated by the directing effects of the substituents on its two aromatic rings. The reactivity and regioselectivity of EAS reactions are influenced by the interplay of inductive and resonance effects of the acetoxy, benzoyl, and iodo groups.

Ring A (2-Acetoxy-substituted ring): The acetoxy group (-OAc) is an ortho, para-directing group. Although the oxygen atom possesses lone pairs that can be donated to the aromatic ring via resonance, thus activating it towards electrophilic attack, the acetyl group is electron-withdrawing, which moderates this activation. The resonance effect, which directs incoming electrophiles to the ortho and para positions, generally outweighs the inductive deactivation. However, the lone pair on the oxygen is also delocalized into the carbonyl group of the acetate (B1210297), making it a less powerful activating group than a hydroxyl (-OH) group. The large benzoyl substituent at the 2-position provides significant steric hindrance, which would likely disfavor substitution at the adjacent ortho position (position 3). Therefore, electrophilic attack is most likely to occur at the para position (position 5) and to a lesser extent at the other ortho position (position 6).

Ring B (3'-Iodo-substituted ring): The iodo group (-I) is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho, para-director because of the resonance effect of its lone pairs. The benzoyl group attached to this ring is a strong deactivating and meta-directing group. The combined effect of these two substituents would lead to a significantly deactivated ring. Any potential electrophilic substitution would be directed to the positions meta to the benzoyl group (positions 3' and 5') and ortho/para to the iodo group (positions 2', 4', and 6'). Given the strong deactivating nature of the benzoyl group, forcing conditions would be required for any substitution on this ring.

Catalytic Transformations Utilizing this compound as a Substrate

The presence of an aryl iodide moiety in this compound makes it a versatile substrate for a variety of metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to low-valent transition metal catalysts, particularly palladium complexes.

Metal-Catalyzed Functionalization Reactions

This compound is a suitable substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the 3'-position, yielding a biaryl derivative.

Heck-Mizoroki Reaction: The reaction of this compound with an alkene in the presence of a palladium catalyst and a base would result in the formation of a substituted alkene at the 3'-position.

Sonogashira Coupling: This coupling reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkynyl group at the 3'-position, forming an arylalkyne.

Buchwald-Hartwig Amination: The palladium-catalyzed coupling with a primary or secondary amine would lead to the formation of a new carbon-nitrogen bond, resulting in an N-arylated product at the 3'-position.

Stille Coupling: Coupling with an organotin reagent in the presence of a palladium catalyst would also form a new carbon-carbon bond at the site of the iodine atom.

The general conditions for these reactions are summarized in the table below. The specific catalyst, ligand, base, and solvent would need to be optimized for this compound to achieve high yields.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | THF, DMF |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Pd(OAc)₂ | NaOtBu, K₃PO₄ | Toluene, Dioxane |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | - | Toluene, THF |

Organocatalytic Applications

While metal-catalyzed reactions focus on the C-I bond, the benzophenone moiety of this compound can participate in organocatalytic transformations. The carbonyl group can be activated by various organocatalysts. For instance, in the presence of a chiral secondary amine catalyst, the benzophenone could potentially undergo enantioselective additions of nucleophiles to the carbonyl carbon. However, the steric hindrance around the carbonyl group, particularly from the 2-acetoxy group, might reduce its reactivity in such transformations.

Photochemical Reactivity of this compound

The photochemical behavior of this compound is expected to be dominated by the benzophenone chromophore. Benzophenones are well-known to undergo efficient intersystem crossing to the triplet state upon absorption of UV light. The excited triplet state can then participate in several photochemical reactions.

One of the most common reactions of triplet benzophenones is hydrogen atom abstraction from a suitable donor. In the absence of an external hydrogen donor, intramolecular hydrogen abstraction could occur if a sterically accessible C-H bond is present.

Furthermore, the presence of the carbon-iodine bond introduces the possibility of photochemical C-I bond cleavage. Aryl iodides can undergo homolytic cleavage upon irradiation to form an aryl radical and an iodine radical. This process could lead to a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules to form 2-acetoxybenzophenone (B142188), or reaction with other radical species present in the medium.

The benzophenone moiety itself can also undergo photochemical reactions such as the Norrish Type I and Type II reactions, although these are more common for aliphatic ketones. For aromatic ketones like benzophenone, photoreduction and photoaddition reactions are more prevalent.

The specific photochemical reactivity of this compound would depend on the reaction conditions, including the wavelength of light used and the presence of other reactants or solvents.

Theoretical and Computational Chemistry Studies on 2 Acetoxy 3 Iodobenzophenone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 2-Acetoxy-3'-iodobenzophenone

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These calculations provide access to the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these frontier orbitals are crucial in determining the molecule's reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity. From these orbital energies, a variety of reactivity descriptors can be calculated, offering a quantitative measure of the molecule's chemical behavior. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Electronegativity indicates the tendency of the molecule to attract electrons, while chemical hardness signifies its resistance to changes in its electron distribution. The electrophilicity index provides a measure of the molecule's ability to act as an electrophile.

For this compound, these calculations would likely reveal the influence of the electron-withdrawing iodine atom and the acetoxy group on the electron distribution across the benzophenone (B1666685) backbone. The carbonyl group and the aromatic rings are expected to be key sites of reactivity, which would be quantified by these descriptors.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated at the B3LYP/6-31G(d,p) Level of Theory

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.15 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.70 | A measure of chemical reactivity and stability |

| Ionization Potential (I) | 6.85 | The energy required to remove an electron |

| Electron Affinity (A) | 2.15 | The energy released when an electron is added |

| Electronegativity (χ) | 4.50 | The tendency to attract electrons |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 4.31 | A measure of electrophilic character |

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis of this compound

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for determining the geometric parameters of molecules. scienceacademique.commdpi.com For this compound, a full geometry optimization would be performed to find the lowest energy conformation. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The benzophenone scaffold is not planar, and the two phenyl rings can rotate relative to the central carbonyl group. Furthermore, the acetoxy group has its own conformational flexibility. A conformational analysis would involve systematically rotating key dihedral angles (e.g., the C-C-C-C dihedral angles of the phenyl rings relative to the carbonyl) and calculating the energy of each resulting conformer. This allows for the identification of the global minimum energy structure and any other low-energy conformers that might be present in a sample of the compound. The results of such a study would provide a detailed three-dimensional picture of the molecule's preferred shape.

Table 2: Hypothetical Optimized Geometrical Parameters for the Global Minimum Energy Conformer of this compound from DFT Calculations

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| Bond Lengths | |

| C=O (carbonyl) | 1.22 |

| C-I (iodine) | 2.10 |

| C-O (ester) | 1.36 |

| Bond Angles | |

| C-C-C (iodinated ring) | 120.1 |

| C-C(O)-C | 118.5 |

| Dihedral Angles | |

| Phenyl Ring 1 Torsion | 35.2 |

| Phenyl Ring 2 Torsion | -45.8 |

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface for a given transformation, such as hydrolysis of the acetoxy group or a nucleophilic addition to the carbonyl carbon. The goal is to identify the lowest energy path from reactants to products.

A crucial part of this process is locating the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides critical information about the geometry of the molecules as they are transforming, and its energy determines the activation energy of the reaction. Methods like synchronous transit-guided quasi-Newton (STQN) can be employed to find these transition states. By calculating the energies of the reactants, transition state, and products, the reaction's thermodynamic and kinetic feasibility can be assessed. For instance, modeling the hydrolysis of the acetoxy group would provide insights into the stability of this compound in aqueous environments.

Table 3: Hypothetical Calculated Energies for the Alkaline Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + OH⁻) | 0.0 |

| Transition State | +15.7 |

| Products (2-Hydroxy-3'-iodobenzophenone + CH₃COO⁻) | -25.3 |

Prediction of Spectroscopic Signatures of this compound Using Computational Methods

Computational methods are highly effective at predicting various spectroscopic properties of molecules. For this compound, these predictions can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR spectrum for this compound would show characteristic peaks for the carbonyl stretch, the C-O ester stretches, and the various vibrations of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations would predict the entire NMR spectrum, helping to assign the peaks observed in an experimental spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule. This would predict the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum of this compound, corresponding to transitions such as n → π* and π → π*.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Assignment |

| IR Frequency | 1765 cm⁻¹ | C=O stretch (ester) |

| IR Frequency | 1660 cm⁻¹ | C=O stretch (ketone) |

| ¹³C NMR Chemical Shift | 195 ppm | Carbonyl carbon |

| ¹H NMR Chemical Shift | 2.2 ppm | Methyl protons |

| UV-Vis λ_max | 285 nm | n → π* transition |

Molecular Dynamics Simulations to Investigate Intermolecular Interactions Involving this compound

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. dovepress.comdntb.gov.ua An MD simulation of this compound, either in a solvent or in a condensed phase with other molecules, would involve solving Newton's equations of motion for all the atoms in the system. This allows for the observation of how the molecule moves and interacts with its environment over time.

These simulations are particularly useful for understanding intermolecular interactions. For this compound, MD could be used to study how it interacts with solvent molecules, revealing details about its solvation shell. If studying its interaction with a biological target like a protein, MD can show how the molecule binds and the nature of the interactions (e.g., hydrogen bonds, van der Waals interactions, halogen bonds involving the iodine atom) that stabilize the complex. The stability of these interactions over the course of the simulation provides insights into the strength of the binding. jchemlett.comrsc.org

Table 5: Hypothetical Intermolecular Interaction Analysis from a Molecular Dynamics Simulation of this compound in Water

| Interaction Type | Average Number of Interactions | Key Interacting Atoms |

| Hydrogen Bonds | 2.5 | Carbonyl oxygen with water hydrogens |

| Halogen Bonds | 0.1 | Iodine atom with water oxygen |

| van der Waals Contacts | 150.2 | Aromatic rings with water |

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to find a mathematical relationship between the structural properties of a series of compounds and their reactivity. chemrxiv.orgnih.gov For this compound, a QSRR study would involve creating a set of derivatives by systematically changing the substituents on the aromatic rings.

For each derivative, a set of molecular descriptors would be calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. The reactivity of each derivative would need to be determined experimentally (e.g., the rate of a specific reaction). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the observed reactivity. A successful QSRR model can be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of compounds with desired properties. nih.gov

Table 6: Hypothetical Data for a QSRR Analysis of this compound Derivatives

| Derivative (Substituent at 4'-position) | Log(k_rel) | HOMO Energy (eV) | Molecular Volume (ų) |

| -H | 0.00 | -6.80 | 250 |

| -Cl | 0.15 | -6.95 | 255 |

| -OCH₃ | -0.25 | -6.60 | 260 |

| -NO₂ | 0.50 | -7.20 | 265 |

Applications of 2 Acetoxy 3 Iodobenzophenone in Advanced Organic Synthesis

2-Acetoxy-3'-iodobenzophenone as a Versatile Building Block for Complex Molecule Synthesis

There is no available literature detailing the use of this compound as a foundational starting material for the synthesis of complex natural products or other intricate molecular architectures. While its structural features—a ketone, an ester, and an aryl iodide—theoretically permit a range of transformations, no specific examples of its incorporation into larger, more complex molecules have been reported.

Utilization of this compound in the Construction of Functional Organic Materials

The synthesis and properties of functional organic materials often rely on the specific arrangement of aromatic and functional groups to achieve desired electronic, optical, or physical properties. While benzophenone (B1666685) derivatives are known to be used in photochemistry and polymer science, there are no studies that specifically mention the synthesis or investigation of materials derived from this compound.

Role of this compound in Cascade Reactions and Multicomponent Reactions

Cascade and multicomponent reactions are powerful tools for the efficient construction of complex molecules from simple precursors in a single operation. The reactivity of the carbonyl group and the potential for the aryl iodide to participate in various coupling reactions could theoretically make this compound a candidate for such processes. However, a review of the relevant literature reveals no instances of its use in this capacity.

Strategic Implementation of this compound for Late-Stage Functionalization

Late-stage functionalization is a critical strategy in drug discovery and development, allowing for the modification of complex molecules at a late step in the synthesis. The iodo- and acetoxy- substituents on the benzophenone core could potentially be manipulated for this purpose. Nevertheless, there are no documented examples of this compound being employed as a reagent or substrate in late-stage functionalization studies.

Development of Novel Reagents and Intermediates Derived from this compound

The transformation of existing molecules into novel reagents or useful synthetic intermediates is a common practice in organic synthesis. While one could envision the conversion of this compound into a variety of other compounds, there is no evidence in the scientific literature of such derivatives being prepared or utilized as novel reagents.

Derivatization Strategies and Structure Reactivity Relationships of 2 Acetoxy 3 Iodobenzophenone Analogues

Synthesis of Variously Substituted 2-Acetoxy-3'-iodobenzophenone Analogues

The synthesis of analogues of this compound would likely commence from appropriately substituted precursors. The core benzophenone (B1666685) structure is typically assembled via a Friedel-Crafts acylation reaction. chemguide.co.ukbeilstein-journals.orgnih.govresearchgate.net For instance, the reaction of 2-acetoxybenzoyl chloride with 3-iodoanisole (B135260) in the presence of a Lewis acid catalyst could be a viable route. Alternatively, a Fries rearrangement of a suitably substituted phenyl benzoate (B1203000) could be explored.

To introduce a variety of substituents, one could start with substituted phenols and benzoic acids. For example, to introduce an electron-donating group on the acetoxy-bearing ring, one might begin with a methoxy- or alkyl-substituted 2-hydroxyacetophenone. Similarly, substituents on the iodo-bearing ring could be introduced by starting with a substituted 3-iodobenzoyl chloride.

Post-synthesis modification of the this compound scaffold would be a primary strategy for generating analogues. The aryl iodide presents a versatile handle for a range of palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters would introduce a variety of aryl or vinyl substituents at the 3'-position. libretexts.org

Sonogashira Coupling: Coupling with terminal alkynes would yield analogues with an alkyne moiety at the 3'-position. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov

Heck Reaction: Reaction with alkenes would lead to the formation of a new carbon-carbon bond at the 3'-position, introducing a vinyl substituent. wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.comsioc-journal.cn

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a wide range of primary and secondary amines at the 3'-position. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.orgresearchgate.net

Ullmann Condensation: This copper-catalyzed reaction could be used to form carbon-oxygen or carbon-nitrogen bonds at the 3'-position. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com

The acetoxy group can be readily hydrolyzed to a hydroxyl group, which can then be further modified. For example, it could be alkylated to form ethers or converted to a triflate for further cross-coupling reactions.

Impact of Substituent Effects on the Reactivity and Synthetic Utility of this compound Derivatives

The electronic nature of substituents on either aromatic ring would be expected to significantly influence the reactivity of this compound derivatives.

On the Acetoxy-bearing Ring: Electron-donating groups (e.g., methoxy, alkyl) would increase the electron density of this ring, potentially affecting the reactivity of the carbonyl group and the ease of electrophilic aromatic substitution on this ring. Conversely, electron-withdrawing groups (e.g., nitro, cyano) would decrease the electron density.

On the Iodo-bearing Ring: The electronic nature of substituents on this ring would have a pronounced effect on the reactivity of the carbon-iodine bond in cross-coupling reactions. Electron-withdrawing groups would generally enhance the rate of oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions. Electron-donating groups might slow down this step.

The steric bulk of substituents near the reactive centers (the C-I bond and the carbonyl group) would also play a crucial role. Bulky ortho-substituents could hinder the approach of reagents and catalysts, thereby reducing reaction rates.

Preparation of Heterocyclic Compounds Incorporating Moieties Derived from this compound

The 2-acetoxybenzophenone (B142188) moiety is a well-known precursor for the synthesis of flavones and xanthones.

Flavone (B191248) Synthesis: Hydrolysis of the acetoxy group to a hydroxyl group would yield a 2-hydroxybenzophenone (B104022) derivative. This intermediate can undergo condensation with an aromatic aldehyde to form a chalcone, which can then be cyclized to a flavone. scispace.cominnovareacademics.ininnovareacademics.innih.gov The iodo-substituent at the 3'-position of the B-ring of the resulting flavone could then be further functionalized using the cross-coupling reactions mentioned earlier.

Xanthone (B1684191) Synthesis: Intramolecular cyclization of a 2,2'-dihydroxybenzophenone (B146640) derivative is a common method for xanthone synthesis. nih.govup.ptnih.govresearchgate.netresearchgate.net An analogue of this compound with a hydroxyl group at the 2'-position could potentially undergo acid-catalyzed cyclization to form an iodinated xanthone.

Dibenzofuran (B1670420) Synthesis: The aryl iodide functionality could be utilized in transition-metal-catalyzed intramolecular C-O bond formation to construct a dibenzofuran ring system, provided a suitably positioned hydroxyl group is present on the other ring. rsc.orgbiointerfaceresearch.comnih.gov

Photochemical Cyclization: Intramolecular photochemical cyclization of stilbene-like precursors, which could be synthesized from this compound via a Heck or Wittig reaction, could lead to the formation of polycyclic aromatic compounds. chim.itresearchgate.netnih.gov

Development of Polymeric Structures and Macromolecules Utilizing this compound as a Monomer or Precursor

The bifunctional nature of this compound (with the aryl iodide and the potential for further functionalization of the benzophenone core) makes it a conceivable candidate as a monomer or precursor for polymerization.

Poly(arylene)s: The aryl iodide could participate in palladium-catalyzed polymerization reactions, such as Suzuki or Sonogashira polycondensation, with appropriate di-functional monomers (e.g., diboronic acids or diynes). The benzophenone moiety would then be a pendant group on the polymer backbone.

Polymers with Photocrosslinkable Groups: Benzophenone is a well-known photosensitizer and can participate in photochemical cross-linking reactions. Polymers incorporating the this compound unit could therefore be designed as photocrosslinkable materials.

Systematic Studies on the Structure-Reactivity Relationship of this compound and Its Analogues in Specific Transformations

To systematically study the structure-reactivity relationships, a library of this compound analogues with varying electronic and steric properties would need to be synthesized. The reactivity of these analogues in specific transformations, such as a Suzuki coupling or a flavone synthesis, could then be quantitatively assessed.

For example, in a Suzuki coupling reaction, the reaction rates could be measured for analogues with different substituents on either aromatic ring. A Hammett plot could then be constructed to correlate the reaction rate with the electronic properties of the substituents, providing a quantitative measure of the substituent effects.

Computational studies, such as Density Functional Theory (DFT) calculations, could also be employed to model the reaction mechanisms and predict the influence of substituents on the activation energies of key steps, such as the oxidative addition of the C-I bond to the palladium catalyst.

Advanced Spectroscopic and Spectrometric Methodologies for the Characterization and Elucidation of 2 Acetoxy 3 Iodobenzophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 2-Acetoxy-3'-iodobenzophenone

NMR spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of organic compounds. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural assignment of this compound can be achieved.

High-Resolution ¹H NMR Spectroscopy

High-resolution ¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is predicted to show signals corresponding to the protons of the two substituted benzene (B151609) rings and the acetyl group.

The protons on the 2-acetoxy substituted ring (Ring A) and the 3'-iodo substituted ring (Ring B) will exhibit complex splitting patterns due to spin-spin coupling. The expected chemical shifts are influenced by the electronic effects of the substituents. The acetoxy group is an ortho, para-directing group with both electron-withdrawing inductive effects and electron-donating resonance effects. The iodine atom is deactivating and ortho, para-directing, exhibiting a strong deshielding effect on the ortho protons. chemicalforums.com The benzoyl carbonyl group is strongly electron-withdrawing and will deshield ortho protons significantly.

The methyl protons of the acetoxy group are expected to appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The aromatic protons will resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |

| H3 | 7.2 - 7.4 | d | Ortho to acetoxy group |

| H4 | 7.5 - 7.7 | t | Meta to acetoxy and carbonyl groups |

| H5 | 7.3 - 7.5 | t | Meta to acetoxy and carbonyl groups |

| H6 | 7.9 - 8.1 | d | Ortho to carbonyl group |

| H2' | 8.0 - 8.2 | t | Ortho to iodo and carbonyl groups |

| H4' | 7.2 - 7.4 | d | Para to iodo group |

| H5' | 7.6 - 7.8 | t | Meta to iodo and carbonyl groups |

| H6' | 7.8 - 8.0 | d | Ortho to carbonyl group |

| -OCOCH₃ | 2.1 - 2.3 | s | Methyl protons of acetoxy group |

Note: These are predicted values and actual experimental values may vary. 'd' denotes doublet, 't' denotes triplet, 's' denotes singlet.

¹³C NMR Spectroscopy with DEPT Analysis

¹³C NMR spectroscopy identifies the number of unique carbon environments in a molecule. The chemical shifts are sensitive to the electronic environment of the carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment will show CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent in DEPT spectra.

For this compound, the carbonyl carbon of the benzophenone (B1666685) moiety is expected at a significantly downfield chemical shift (around 195 ppm), while the carbonyl of the acetoxy group will be around 170 ppm. The carbon bearing the iodine (ipso-carbon) is predicted to have a chemical shift around 95 ppm. chemicalbook.com The other aromatic carbons will resonate in the typical range of 120-140 ppm.

Predicted ¹³C NMR and DEPT-135 Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Signal |

| C1 | ~150 | Quaternary (absent) |

| C2 | ~125 | Quaternary (absent) |

| C3 | ~130 | CH (positive) |

| C4 | ~128 | CH (positive) |

| C5 | ~133 | CH (positive) |

| C6 | ~129 | CH (positive) |

| C1' | ~140 | Quaternary (absent) |

| C2' | ~138 | CH (positive) |

| C3' | ~95 | Quaternary (absent) |

| C4' | ~130 | CH (positive) |

| C5' | ~135 | CH (positive) |

| C6' | ~128 | CH (positive) |

| C=O (benzophenone) | ~195 | Quaternary (absent) |

| C=O (acetoxy) | ~170 | Quaternary (absent) |

| -OCOCH₃ | ~21 | CH₃ (positive) |

Note: These are predicted values and actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, allowing for the unambiguous assignment of protons within each spin system. For example, H3 would show a correlation with H4, which in turn would correlate with H5, and so on.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. rsc.org This allows for the direct assignment of the ¹³C signal for each protonated carbon based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). libretexts.org HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

The methyl protons of the acetoxy group to the acetoxy carbonyl carbon and C2 of the aromatic ring.

Protons on Ring A (e.g., H6) to the benzophenone carbonyl carbon.

Protons on Ring B (e.g., H2' and H6') to the benzophenone carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are bonded. researchgate.net This is particularly useful for determining stereochemistry and the spatial arrangement of substituents. In this compound, NOESY could show correlations between:

The methyl protons of the acetoxy group and the H3 proton on the same ring, confirming their proximity.

Protons on one aromatic ring and protons on the other, providing information about the conformation around the carbonyl linkage.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces intact molecular ions or pseudomolecular ions, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. nih.gov This is particularly useful for confirming the molecular weight of the compound. For this compound (C₁₅H₁₁IO₃, Molecular Weight: 382.15 g/mol ), the ESI-MS spectrum in positive ion mode is expected to show a prominent peak at m/z 383.16 corresponding to the [M+H]⁺ ion. The presence of adducts with sodium ([M+Na]⁺ at m/z 405.14) or potassium ([M+K]⁺ at m/z 421.11) is also possible. It has been noted that in the presence of certain mobile phase additives like formic acid, deiodination can occur in the ESI source, which could potentially lead to a peak corresponding to the deiodinated molecule. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

EI is a hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. aip.org The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. The major fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.org For this compound, several key fragmentation pathways are anticipated:

Loss of the acetoxy radical: Cleavage of the C-O bond of the ester can lead to the loss of a neutral CH₃COO radical (59 Da), resulting in a fragment ion.

Loss of ketene (B1206846): A common fragmentation for acetoxy-substituted aromatic compounds is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) to form a phenolic ion.

α-Cleavage around the carbonyl group:

Cleavage of the bond between the carbonyl carbon and the 2-acetoxyphenyl ring would result in the formation of the 3-iodobenzoyl cation (m/z 233).

Cleavage of the bond between the carbonyl carbon and the 3-iodophenyl ring would lead to the formation of the 2-acetoxybenzoyl cation (m/z 163).

Loss of iodine: The C-I bond is relatively weak and can cleave to give a fragment corresponding to the loss of an iodine atom (127 Da).

Subsequent fragmentations: The primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) from the benzoyl cations.

Predicted Major Fragment Ions in EI-MS:

| m/z | Proposed Fragment Ion | Formation Pathway |

| 382 | [C₁₅H₁₁IO₃]⁺ | Molecular ion (M⁺) |

| 340 | [C₁₃H₈IO₂]⁺ | M⁺ - CH₂CO (loss of ketene) |

| 255 | [C₁₅H₁₁O₃]⁺ | M⁺ - I (loss of iodine) |

| 233 | [C₇H₄IO]⁺ | α-cleavage, formation of 3-iodobenzoyl cation |

| 163 | [C₉H₇O₃]⁺ | α-cleavage, formation of 2-acetoxybenzoyl cation |

| 121 | [C₇H₅O₂]⁺ | Loss of ketene from the 2-acetoxybenzoyl cation |

| 105 | [C₇H₅O]⁺ | Loss of I from the 3-iodobenzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Note: The relative intensities of these peaks will depend on the stability of the respective fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C15H11IO3), HRMS would provide an exact mass measurement, confirming its elemental composition and distinguishing it from isobaric interferences. A detailed analysis would involve discussing the expected molecular ion peak ([M]+, [M+H]+, or [M+Na]+) and its characteristic isotopic pattern, which would be significantly influenced by the presence of the iodine atom (127I). Furthermore, fragmentation patterns obtained through tandem MS/MS experiments would elucidate the structure by identifying characteristic fragments, such as the loss of the acetyl group (CH3CO) or cleavage around the central carbonyl bridge. Without experimental data, a specific discussion of fragmentation pathways and exact mass measurements for this particular compound is not possible.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl (C=O) stretch, typically around 1760-1770 cm⁻¹, and the ketone carbonyl (C=O) stretch, expected in the 1660-1680 cm⁻¹ region. Other significant peaks would include C-O stretching for the acetate (B1210297) group and various C-H and C=C stretching and bending vibrations from the aromatic rings. The C-I bond would exhibit a stretching vibration in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information. While the carbonyl stretches might be weaker, the aromatic ring vibrations would likely produce strong signals. A comparative analysis of IR and Raman spectra helps in a more complete assignment of vibrational modes based on selection rules related to changes in dipole moment (IR) and polarizability (Raman). However, without actual spectra, a table of specific vibrational frequencies and their assignments cannot be generated.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This would reveal the conformation of the molecule in the solid state, including the dihedral angle between the two aromatic rings and the orientation of the acetoxy group. Key crystallographic parameters such as the crystal system, space group, and unit cell dimensions would be determined. This technique would provide an unambiguous structural proof, but no published crystal structure for this compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzophenone chromophore in this compound is expected to exhibit characteristic absorption bands. Typically, benzophenones show a strong π → π* transition at shorter wavelengths (around 250 nm) and a weaker, symmetry-forbidden n → π* transition at longer wavelengths (around 330-350 nm). The positions and intensities of these bands (λmax and molar absorptivity, ε) are influenced by the substituents on the aromatic rings and the solvent used. The presence of the acetoxy and iodo substituents would likely cause shifts in these absorption maxima compared to unsubstituted benzophenone. A quantitative analysis would require experimentally determined spectra.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, would be a primary technique for analyzing this compound. A typical method would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Key data from such an analysis would include the retention time under specific conditions (flow rate, column temperature, mobile phase composition) and the purity determined by the peak area percentage from a suitable detector (e.g., UV detector set at the λmax of the compound).

Gas Chromatography (GC) could also be employed, likely coupled with a mass spectrometer (GC-MS), to assess purity and identify volatile impurities. This would provide both retention time and mass spectral data for the compound and any other components in a sample. Without published experimental work, specific chromatographic conditions and results cannot be reported.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Acetoxy-3'-iodobenzophenone, and how can purity be optimized?

- Methodology : The Finkelstein reaction is a key approach for introducing iodine into aromatic systems. Start with brominated precursors (e.g., 3'-bromoacetophenone) and perform halogen exchange using NaI in acetone or DMF under reflux . Acetylation of the hydroxyl group can be achieved via acetic anhydride in the presence of a catalyst (e.g., H₂SO₄). Purity optimization involves recrystallization in ethanol-water mixtures and monitoring by TLC (silica gel, hexane:ethyl acetate 4:1) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Key Data :

- ¹H NMR : Expect signals at δ 2.1–2.3 ppm (acetoxy methyl), δ 7.2–8.1 ppm (aromatic protons with deshielding near iodine).

- ¹³C NMR : Iodine’s inductive effect shifts adjacent carbons upfield (e.g., C-I at ~95 ppm).

- IR : Strong C=O stretch (~1740 cm⁻¹ for acetoxy), C-I stretch (~500 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 354 (C₁₅H₁₁IO₃⁺) .

Q. What are the stability considerations for storing this compound?

- Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis of the acetoxy group. Monitor decomposition via HPLC (C18 column, acetonitrile:H₂O 70:30) every 6 months .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural confirmation?

- Approach :

- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals caused by iodine’s anisotropic effects.

- Use X-ray crystallography for definitive structural assignment (e.g., C–I bond length ~2.09 Å) .

Q. What strategies improve reaction yields in iodination steps for analogs of this compound?

- Optimization :

- Use polar aprotic solvents (DMF, DMSO) to enhance iodide solubility.

- Add catalytic CuI to accelerate halogen exchange.

- Monitor reaction progress via in-situ Raman spectroscopy (C–I bond formation at ~220 cm⁻¹) .

Q. How does the acetoxy group influence the compound’s reactivity in cross-coupling reactions?

- The acetoxy group acts as a directing group, facilitating regioselective Suzuki-Miyaura couplings at the iodine-free position. However, it may hydrolyze under basic conditions; use mild bases (K₂CO₃) and low temperatures (0–25°C) to preserve functionality .

Q. What analytical methods are suitable for detecting thermal decomposition products?

- Techniques :

- TGA/DSC : Identify decomposition onset temperature (expected >200°C for iodinated benzophenones).

- GC-MS : Analyze volatile byproducts (e.g., acetic acid from acetoxy cleavage).

- XRD : Detect crystalline degradation products (e.g., iodobenzene derivatives) .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in reported melting points for iodinated benzophenones?

- Variations arise from polymorphism or residual solvents. Recrystallize the compound from multiple solvents (e.g., ethanol vs. toluene) and compare DSC thermograms. Cross-reference with high-purity standards from NIST .

Q. Why do computational models sometimes mispredict the C–I bond length in X-ray structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.